molecular formula C20H10F4N2O2 B2754802 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 251307-43-4

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2754802
CAS No.: 251307-43-4
M. Wt: 386.306
InChI Key: FDFMNNRFVQRIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a fluorophenyl group (C6H4F), a pyridinyl group (C5H4N), a trifluoromethyl group (CF3), and a benzenecarboxylate group (C7H5O2). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Electronics and Light-emitting Applications

A theoretical study on iridium(III) complexes with 2-(4-fluoro-3-(trifluoromethyl)-phenyl)pyridine as the cyclometalated ligand revealed high quantum yields, making these compounds potential candidates for blue-emitting applications in organic electronics (Guo et al., 2018).

Synthetic Chemistry and Catalysts

Research on cyano-activated fluoro displacement reactions has led to the synthesis of new substituted heterocycles, demonstrating the versatility of cyano and fluoro groups in facilitating novel chemical transformations (Eastmond et al., 2001).

Photoredox Catalysis for Fluoromethylation

In the context of photoredox catalysis, studies have shown efficient and selective radical fluoromethylation processes, underlining the role of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate related structures in the fine design of photoredox systems for catalytic applications (Koike & Akita, 2016).

Aggregation-Induced Emission (AIE)

The development of AIE-active compounds based on cyano-substituted diphenylaminestyrylbenzene showcases the application of such structures in creating materials that exhibit enhanced fluorescence upon aggregation, with potential uses in sensing and bioimaging (Wang et al., 2011).

Material Science and Fluorophores

Palladium-catalyzed cascade reactions of certain chalcones with arylboronic acids have been used to synthesize benzofuro[2,3-c]pyridines, demonstrating a novel class of emissive fluorophores for potential application in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Xiong et al., 2019).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the presence of several functional groups commonly found in pharmaceuticals and agrochemicals, it could be interesting to explore its potential uses in these areas .

Properties

IUPAC Name

[3-cyano-6-(4-fluorophenyl)pyridin-2-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F4N2O2/c21-16-7-4-12(5-8-16)17-9-6-14(11-25)18(26-17)28-19(27)13-2-1-3-15(10-13)20(22,23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFMNNRFVQRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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